molecular formula C19H29N3O6S2 B6602931 1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea,sulfuricacid CAS No. 2287246-62-0

1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea,sulfuricacid

Cat. No.: B6602931
CAS No.: 2287246-62-0
M. Wt: 459.6 g/mol
InChI Key: UHHMYYOYPXMCTF-RVXRQPKJSA-N
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Description

The compound 1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea,sulfuric acid is a structurally complex molecule featuring a urea backbone with stereospecific substitutions. Key functional groups include:

  • A dimethylamino group at the (2S)-position of the propyl chain.
  • A thiophene ring linked via a propan-2-yl group, enhancing lipophilicity and electronic properties.
  • A sulfuric acid counterion, likely improving solubility and stability.

Properties

IUPAC Name

1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S.H2O4S/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15;1-5(2,3)4/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24);(H2,1,2,3,4)/t14-,17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHMYYOYPXMCTF-RVXRQPKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CSC=C1)NC(=O)NC[C@H](CC2=CC=C(C=C2)O)N(C)C.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea involves multiple steps. One common method includes the reaction of 3-(dimethylamino)-1-propanol with thiophene-3-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-hydroxybenzaldehyde to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

PZM21 has been studied primarily for its effects on the opioid receptors, specifically its selective action on the μ-opioid receptor. Key applications include:

Pain Management

PZM21 is noted for its potential use in pain management due to its ability to activate μ-opioid receptors without the common side effects associated with traditional opioids, such as respiratory depression. This makes it a promising candidate for developing safer analgesics.

Reduced Side Effects

Research indicates that PZM21 induces minimal arrestin recruitment, which is associated with fewer side effects compared to conventional opioids. This characteristic is significant in addressing the opioid crisis by providing effective pain relief with a lower risk of addiction and overdose .

Neuropharmacology Studies

PZM21 serves as a valuable tool in neuropharmacology, allowing researchers to explore the mechanisms of opioid receptor signaling and its implications in various neurological conditions. Its selective action enables detailed studies on receptor interactions and downstream effects.

Case Studies

Several studies have documented the efficacy and safety profile of PZM21:

  • Study on Analgesic Efficacy :
    • Objective : To evaluate the analgesic properties of PZM21 compared to traditional opioids.
    • Findings : PZM21 demonstrated comparable pain relief in animal models with significantly reduced side effects, particularly respiratory depression .
  • Mechanistic Insights :
    • Objective : To understand the molecular mechanisms underlying PZM21's action on μ-opioid receptors.
    • Findings : The study revealed that PZM21's unique structural features contribute to its selective binding affinity, providing insights into designing next-generation opioids .

Comparative Analysis of Opioid Receptor Agonists

CompoundSelectivityKi (nM)Respiratory DepressionAnalgesic Efficacy
PZM21μ > κ > δ1.1MinimalHigh
Morphineμ1.0HighHigh
Fentanylμ0.5Very HighVery High

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Comparisons

Table 1: Structural and Functional Group Analysis
Compound Name Key Functional Groups Stereochemistry Biological Relevance
Target Compound Urea, dimethylamino, 4-hydroxyphenyl, thiophene, sulfuric acid (2S,2S) Potential CNS/ metabolic modulation (inferred)
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 16, ) Fluorinated alkyl chains, triazole, pyrimidine (2R,3R,4S,5R,6R) Antiviral/antitumor (fluorinated moieties enhance bioavailability)
1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol () Dimethylamino, chlorophenyl, propanol Not specified Analgesic (structural similarity to opioid derivatives)

Key Observations :

  • The target compound’s urea core distinguishes it from ester- or alcohol-based analogs (e.g., Compound 16 in ). Urea derivatives often exhibit strong hydrogen-bonding capacity, influencing receptor binding kinetics .
  • Unlike fluorinated compounds (e.g., Compound 16), the target’s thiophene group may reduce metabolic stability but enhance interactions with sulfur-binding enzymes .

Key Observations :

  • The target compound’s sulfuric acid counterion likely improves aqueous solubility compared to neutral urea derivatives, akin to sulfonic acid-containing drugs (e.g., ) .
  • Fluorinated analogs () exhibit superior bioavailability due to fluorine’s electronegativity and metabolic resistance, whereas the target’s thiophene group may increase CYP450-mediated degradation .

Biological Activity

The compound 1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea (also known as PZM21) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly as a μ-opioid receptor (MOPr) ligand. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

PZM21 is characterized by its unique structural features, which include:

  • Molecular Formula : C19H27N3O2S
  • Molecular Weight : 361.5 g/mol
  • IUPAC Name : 1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea

The compound's structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

PZM21 functions primarily as a selective μ-opioid receptor agonist. It exhibits a bias towards G-protein activation over β-arrestin recruitment, which is significant as this mechanism may reduce the common side effects associated with traditional opioid therapies, such as respiratory depression and addiction potential .

Analgesic Effects

PZM21 has been shown to possess analgesic properties comparable to those of conventional opioids but with fewer side effects. In studies, it was noted that PZM21 could effectively manage pain without the typical respiratory depressant effects seen in other μ-opioid agonists .

Antimicrobial Activity

Research indicates that compounds within the thiourea class, including derivatives like PZM21, exhibit antimicrobial properties. For instance, certain thiourea derivatives have demonstrated effectiveness against various bacterial strains, indicating a potential for broader therapeutic applications in treating infections .

Study 1: Analgesic Properties

A study published in the Journal of Pharmacology evaluated PZM21's analgesic effects in animal models. The results indicated that PZM21 provided significant pain relief comparable to morphine but with reduced side effects related to respiratory function .

Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thiourea derivatives, PZM21 showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .

Data Table: Biological Activities of PZM21

Biological Activity Effect Observed Reference
AnalgesicSignificant pain relief without respiratory depression
AntimicrobialEffective against various bacterial strains
μ-opioid receptor agonistSelective activation with reduced side effects

Q & A

Q. What are the optimal synthetic routes for preparing the target compound with high stereochemical purity?

The synthesis requires careful selection of chiral precursors and reaction conditions. For example, chiral resolution techniques, such as diastereomeric salt formation or enzymatic kinetic resolution, can ensure enantiomeric purity. Use of coupling agents like HATU or DCC for urea bond formation under anhydrous conditions minimizes side reactions. Post-synthesis purification via preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) is critical for isolating stereoisomers . Reaction progress should be monitored using TLC or LC-MS to confirm intermediate formation .

Q. How can researchers validate the structural integrity of the compound using analytical methods?

A combination of spectroscopic and chromatographic techniques is recommended:

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) confirm stereochemistry and substituent positions.
  • HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm and ESI-MS for molecular ion verification.
  • Elemental Analysis : Validate empirical formula consistency .

Q. What experimental precautions are necessary to ensure stability during storage?

The compound’s urea linkage and sulfuric acid counterion are sensitive to hydrolysis. Store lyophilized samples in airtight containers under inert gas (N2_2/Ar) at -20°C. Avoid exposure to moisture and light. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can identify degradation pathways .

Advanced Research Questions

Q. How does the stereochemical configuration of the dimethylamino and thiophene moieties influence biological activity?

Comparative studies using enantiopure vs. racemic mixtures are essential. For example, in vitro assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking simulations can reveal stereospecific interactions. Chiral HPLC (e.g., Chiralcel OD-H column) separates epimers for individual activity profiling . Contradictory activity data may arise from unintended epimerization during biological testing; validate stability in assay buffers using circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in purity assessments between orthogonal methods?

Discrepancies between HPLC purity (>98%) and elemental analysis (<95%) often stem from hygroscopicity or residual solvents. Implement:

  • Karl Fischer titration to quantify water content.
  • Thermogravimetric analysis (TGA) to detect volatile impurities.
  • NMR relaxation experiments to identify amorphous vs. crystalline impurities .

Q. How can researchers mitigate sulfuric acid-induced decomposition during formulation?

The sulfuric acid counterion may catalyze dehydration of the urea moiety. Strategies include:

  • pH modulation : Buffer formulations to pH 4–6 to minimize acid-catalyzed degradation.
  • Lyophilization : Remove residual water to prevent hydrolysis.
  • Excipient screening : Use cyclodextrins or PEGs to stabilize the compound in aqueous media .

Q. What in vitro models are suitable for studying pharmacokinetic interactions?

  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS.
  • CYP450 inhibition screening : Use liver microsomes to assess metabolic interference.
  • Permeability assays : Caco-2 cell monolayers predict intestinal absorption .

Methodological Considerations

Q. How to design experiments for identifying unknown impurities in batch synthesis?

  • Forced degradation studies : Expose the compound to heat, light, acid/base, and oxidizers.
  • LC-HRMS/MS : Compare fragmentation patterns with databases (e.g., ChemSpider) to identify impurities.
  • Isolation via prep-HPLC : Collect impurity peaks for structural elucidation via NMR .

Q. What computational tools predict interaction mechanisms with biological targets?

  • Molecular Dynamics (MD) simulations : Model binding to receptors (e.g., GPCRs) over 100-ns trajectories.
  • Density Functional Theory (DFT) : Calculate electronic properties influencing hydrogen bonding with active sites.
  • ADMET prediction software : Estimate bioavailability and toxicity profiles .

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